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Compound of Interest

Compound Name: 2-Cyclopenten-1-OL

Cat. No.: B1584729 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Cyclopenten-1-ol, a valuable chiral building block in organic synthesis. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the 1H and 13C NMR data for 2-Cyclopenten-1-ol.

1H NMR Data
Obtaining a definitive, experimentally verified 1H NMR spectrum for 2-Cyclopenten-1-ol from

public databases is challenging. Therefore, the following data is based on predictive models

and typical values for similar structural motifs. The proton assignments are as follows:

H1: Proton on the carbon bearing the hydroxyl group (C1)

H2 & H3: Olefinic protons on C2 and C3

H4 & H4': Methylene protons on C4

H5 & H5': Methylene protons on C5

-OH: Hydroxyl proton
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Proton
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constants (Hz)

H2/H3 5.8 - 6.0 m -

H1 ~4.8 m -

H4/H4' 2.2 - 2.4 m -

H5/H5' 1.6 - 1.8 m -

-OH Variable br s -

Note: Predicted data should be used as an estimation and may differ from experimental values.

13C NMR Data
The 13C NMR spectrum of 2-Cyclopenten-1-ol has been reported and the chemical shifts are

provided below[1].

Carbon Chemical Shift (ppm)

C2/C3 ~135

C1 ~75

C4/C5 30 - 40

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 2-Cyclopenten-1-ol is characterized by the presence of an alcohol and an alkene

functional group.
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Functional Group Vibrational Mode
Typical Absorption Range

(cm-1)

O-H (Alcohol) Stretching, hydrogen-bonded 3200 - 3600 (broad)

C-H (sp2) Stretching 3000 - 3100

C-H (sp3) Stretching 2850 - 3000

C=C (Alkene) Stretching 1640 - 1680

C-O (Alcohol) Stretching 1050 - 1260

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Cyclopenten-1-ol (molar mass: 84.12 g/mol ), the mass spectrum is

expected to show a molecular ion peak (M+) at m/z = 84. The fragmentation pattern for cyclic

alcohols can be complex, but key fragmentation pathways often involve the loss of water

(H₂O), alkyl radicals, or ring opening.

Predicted Fragmentation Pattern:

m/z Possible Fragment Notes

84 [C₅H₈O]+• Molecular Ion (M+)

66 [C₅H₆]+• Loss of H₂O (M - 18)

55 [C₄H₇]+ Loss of CHO

41 [C₃H₅]+ Allyl cation

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Cyclopenten-1-ol in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer

relaxation delay are typically required compared to 1H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2-Cyclopenten-1-ol, a neat spectrum can be

obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a

thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by

placing a drop of the sample directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the clean salt plates or empty ATR

crystal. Then, record the sample spectrum. The instrument scans the sample with infrared

radiation over the range of approximately 4000 to 400 cm-1.

Data Processing: The final spectrum is typically presented as percent transmittance or

absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like 2-Cyclopenten-1-ol, Gas

Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is
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injected into a gas chromatograph, which separates it from any impurities before it enters the

mass spectrometer.

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The detector records the abundance of each ion at a specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a

predicted fragmentation pathway for 2-Cyclopenten-1-ol.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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FTIR SpectrometerNMR SpectrometerGC-MS

Process Raw Data
(FT, Baseline Correction)

Analyze Spectra
(Chemical Shifts, Frequencies, m/z)

Structure Elucidation
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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
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Predicted Mass Spectrometry Fragmentation of 2-Cyclopenten-1-ol

Major Fragments

C₅H₈O⁺•
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C₅H₆⁺•

m/z = 66

- H₂O

C₄H₇⁺

m/z = 55
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C₃H₅⁺

m/z = 41

- CH₂
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Caption: A diagram showing the predicted fragmentation of 2-Cyclopenten-1-ol in a mass

spectrometer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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